HXR9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

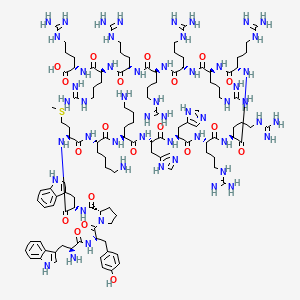

C119H193N53O20S |

|---|---|

Molecular Weight |

2718.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C119H193N53O20S/c1-193-53-40-86(166-105(186)88(56-67-60-153-75-23-5-3-21-72(67)75)170-108(189)92-35-19-52-172(92)109(190)91(54-65-36-38-70(173)39-37-65)171-93(174)73(122)55-66-59-152-74-22-4-2-20-71(66)74)104(185)157-76(24-6-8-41-120)94(175)156-77(25-7-9-42-121)103(184)168-90(58-69-62-142-64-155-69)107(188)169-89(57-68-61-141-63-154-68)106(187)165-84(32-16-49-149-117(135)136)101(182)163-82(30-14-47-147-115(131)132)99(180)161-80(28-12-45-145-113(127)128)97(178)159-78(26-10-43-143-111(123)124)95(176)158-79(27-11-44-144-112(125)126)96(177)160-81(29-13-46-146-114(129)130)98(179)162-83(31-15-48-148-116(133)134)100(181)164-85(33-17-50-150-118(137)138)102(183)167-87(110(191)192)34-18-51-151-119(139)140/h2-5,20-23,36-39,59-64,73,76-92,152-153,173H,6-19,24-35,40-58,120-122H2,1H3,(H,141,154)(H,142,155)(H,156,175)(H,157,185)(H,158,176)(H,159,178)(H,160,177)(H,161,180)(H,162,179)(H,163,182)(H,164,181)(H,165,187)(H,166,186)(H,167,183)(H,168,184)(H,169,188)(H,170,189)(H,171,174)(H,191,192)(H4,123,124,143)(H4,125,126,144)(H4,127,128,145)(H4,129,130,146)(H4,131,132,147)(H4,133,134,148)(H4,135,136,149)(H4,137,138,150)(H4,139,140,151)/t73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |

InChI Key |

CHEKUKKHAYMCIJ-BVRAJVGYSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of HXR9: A Technical Guide to its Action as a HOX/PBX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HXR9 is a novel cell-permeable peptide antagonist that has demonstrated significant anti-cancer activity across a spectrum of solid and hematological malignancies. Its mechanism of action is centered on the disruption of the protein-protein interaction between members of the Homeobox (HOX) family of transcription factors and their Pre-B-cell leukemia homeobox (PBX) cofactors. This guide provides an in-depth technical overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to HOX/PBX Dimerization in Cancer

HOX genes are a family of transcription factors that play a critical role during embryonic development, dictating cellular identity and tissue patterning.[1][2] In adult tissues, the expression of most HOX genes is silenced. However, their re-expression is a hallmark of various cancers, where they contribute to oncogenesis by promoting cell proliferation, survival, and metastasis.[1][2]

The transcriptional activity of many HOX proteins is significantly enhanced through their interaction with PBX cofactors.[1][2] This dimerization occurs via a conserved hexapeptide motif present in HOX proteins, which binds to a specific pocket on the PBX protein.[1][2] The resulting HOX/PBX heterodimer exhibits increased DNA binding affinity and specificity, leading to the transcriptional regulation of a host of downstream target genes that are crucial for cancer cell survival.[1][2]

This compound: A Competitive Antagonist of the HOX/PBX Interaction

This compound is a synthetic peptide designed to competitively inhibit the formation of the HOX/PBX dimer.[1][2] It achieves this by mimicking the HOX hexapeptide motif, thereby binding to the corresponding pocket on PBX and preventing its interaction with endogenous HOX proteins.[1][2] This disruption of the HOX/PBX signaling axis is the cornerstone of this compound's anti-cancer activity.

The Molecular Cascade Following HOX/PBX Inhibition

The primary consequence of this compound-mediated disruption of the HOX/PBX complex is the de-repression of a set of key downstream target genes, leading to the induction of apoptosis in cancer cells.[3][4] The most well-characterized of these targets are cFos, Dual Specificity Phosphatase 1 (DUSP1), and Activating Transcription Factor 3 (ATF3).[3][4]

Upregulation of Pro-Apoptotic Genes

In the absence of this compound, the HOX/PBX dimer binds to the promoter regions of genes like cFos, DUSP1, and ATF3, repressing their transcription.[2][3] Upon treatment with this compound, the dissociation of the HOX/PBX complex from these promoters leads to a rapid and significant increase in their expression.[3]

-

cFos: An early response gene, the upregulation of cFos protein is a key mediator of this compound-induced apoptosis. cFos can dimerize with members of the JUN family to form the AP-1 transcription factor, which in turn can activate the transcription of pro-apoptotic genes such as Fas Ligand (FasL).[2]

-

DUSP1: This phosphatase negatively regulates the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation. By upregulating DUSP1, this compound can attenuate this pro-survival signaling.[2]

-

ATF3: This transcription factor is induced by cellular stress and can promote apoptosis through various mechanisms, including the stabilization of p53.[2]

The following diagram illustrates the core signaling pathway affected by this compound:

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: this compound-Induced Upregulation of cFos mRNA

This table presents the fold change in cFos mRNA expression in prostate cancer cell lines following treatment with this compound, as determined by quantitative PCR (qPCR).

| Cell Line | Treatment | Fold Change in cFos mRNA | Reference |

| DU145 | 60 µM this compound for 2 hours | 6.2 | [3] |

| PC3 | 60 µM this compound for 2 hours | 10.3 | [3] |

| LNCaP | 60 µM this compound for 2 hours | 19.1 | [3] |

Table 2: Induction of Apoptosis by this compound in Mesothelioma Cell Lines

This table shows the percentage of apoptotic cells in mesothelioma cell lines after treatment with this compound, as measured by Annexin V/7-AAD flow cytometry.

| Cell Line | Treatment | % Early Apoptotic Cells (EA) | % Late Apoptotic Cells (LA) | Reference |

| NCI-H28 | 18 µM this compound for 2 hours | ~10% | ~25% | [4] |

| NCI-H2052 | 18 µM this compound for 2 hours | ~8% | ~20% | [4] |

| NCI-H226 | 18 µM this compound for 2 hours | ~12% | ~30% | [4] |

| MSTO-211H | 18 µM this compound for 2 hours | ~15% | ~35% | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HOX/PBX Interaction

This protocol details how to confirm that this compound disrupts the binding between HOX and PBX proteins.

Workflow Diagram:

Methodology:

-

Cell Treatment: Culture cancer cells to 70-80% confluency and treat with this compound (e.g., 60 µM) or a control peptide for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. Add an anti-PBX antibody and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HOX antibody to detect the presence of co-immunoprecipitated HOX protein. A diminished HOX band in the this compound-treated sample compared to the control indicates disruption of the HOX/PBX interaction.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of this compound target genes.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers for cFos, DUSP1, ATF3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Note: Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells relative to control-treated cells.

Annexin V/7-AAD Apoptosis Assay

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for different time points. Include an untreated control.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, 7-AAD-negative cells are in early apoptosis.

-

Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, 7-AAD-negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Conclusion

This compound represents a promising therapeutic strategy that targets a fundamental oncogenic mechanism in a wide range of cancers. Its ability to competitively inhibit the HOX/PBX protein-protein interaction leads to the de-repression of pro-apoptotic genes, ultimately resulting in cancer cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further elucidate and exploit the therapeutic potential of this compound. Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies to enhance its anti-cancer efficacy.

References

- 1. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOX transcription factors are potential targets and markers in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

HXR9 as a HOX/PBX Interaction Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant expression of Homeobox (HOX) genes, a family of transcription factors crucial for embryonic development, is a hallmark of numerous cancers. Their functional redundancy, however, presents a significant challenge for targeted therapies. A promising strategy has emerged that focuses on disrupting the interaction between HOX proteins and their essential cofactor, Pre-B-cell leukemia homeobox (PBX). This interaction, mediated by a conserved hexapeptide motif in HOX proteins, is critical for their oncogenic activity. HXR9 is a cell-permeable peptide designed as a competitive antagonist of the HOX/PBX interaction. By mimicking the HOX hexapeptide, this compound effectively disrupts this protein-protein interface, leading to the induction of apoptosis and inhibition of tumor growth in a wide range of solid and hematological malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction: The HOX/PBX Dimer as a Therapeutic Target

HOX genes encode a family of homeodomain-containing transcription factors that play a fundamental role in orchestrating cell and tissue identity during embryonic development.[1][2] In adult tissues, their expression is tightly regulated; however, dysregulation of HOX gene expression is a common feature in many cancers, where they are predominantly pro-oncogenic.[3][4] Due to the high degree of functional redundancy among the 39 HOX genes, targeting individual HOX proteins has proven to be a formidable challenge.[5]

A more viable therapeutic strategy involves targeting the interaction between HOX proteins (specifically paralogue groups 1-11) and their common cofactor, PBX.[3][4] PBX proteins are also homeodomain transcription factors that form heterodimers with HOX proteins, a process that enhances their DNA binding affinity and specificity.[6][7] This interaction is mediated by a conserved hexapeptide sequence within the HOX proteins that binds to a hydrophobic pocket in PBX.[3] The this compound peptide was rationally designed to competitively antagonize this interaction, thereby globally repressing the function of a large subset of oncogenic HOX proteins.[1] this compound is an 18-amino acid peptide that includes the conserved hexapeptide sequence fused to a polyarginine tail, which facilitates its cellular uptake.[8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist by mimicking the hexapeptide motif of HOX proteins, thereby binding to the corresponding pocket on PBX proteins and preventing the formation of the oncogenic HOX/PBX dimer.[3] This disruption of the HOX/PBX interaction leads to a cascade of downstream events, primarily the de-repression of several key pro-apoptotic and tumor-suppressive genes.

The primary mechanism of this compound-induced cell death is the upregulation of the transcription factor cFos.[9] Under normal oncogenic conditions, the HOX/PBX dimer directly and indirectly represses the transcription of the FOS gene.[3] Upon this compound treatment, this repression is lifted, leading to a rapid and significant increase in cFos expression. Elevated cFos levels, in turn, can trigger the extrinsic apoptosis pathway through the activation of Fas Ligand (FasL) transcription.[3]

In addition to cFos, this compound-mediated disruption of HOX/PBX binding also leads to the increased expression of other key tumor suppressor genes, including Dual Specificity Phosphatase 1 (DUSP1) and Activating Transcription Factor 3 (ATF3).[3][5] DUSP1 is known to dephosphorylate and inactivate MEK and ERK, thereby inhibiting the Ras-mediated signaling pathway.[3] ATF3 can stabilize p53, promoting mitochondria-mediated apoptosis and halting cell proliferation.[3] In some cancer types, such as acute myeloid leukemia (AML), this compound has been shown to induce necroptosis, a form of programmed necrosis.[10]

Quantitative Efficacy Data of this compound

The efficacy of this compound has been demonstrated across a wide range of cancer cell lines and in various in vivo tumor models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| B16 | Melanoma | 20 | Not Specified | [7] |

| OVCAR3 | Ovarian Cancer | ~15 | Not Specified | [11] |

| SKOV3 | Ovarian Cancer | ~25 | Not Specified | [11] |

| PC3 | Prostate Cancer | ~30 | Not Specified | [9] |

| DU145 | Prostate Cancer | ~40 | Not Specified | [9] |

| LNCaP | Prostate Cancer | ~25 | Not Specified | [9] |

| A549 | Non-Small Cell Lung Cancer | ~35 | Not Specified | [11] |

| H460 | Non-Small Cell Lung Cancer | ~45 | Not Specified | [11] |

| MCF7 | Breast Cancer | ~50 | Not Specified | [12] |

| MDA-MB-231 | Breast Cancer | ~30 | Not Specified | [12] |

| SKBR3 | Breast Cancer | ~20 | Not Specified | [12] |

| U-87 MG | Glioblastoma | ~25 | Not Specified | Not Found |

| T98G | Glioblastoma | ~35 | Not Specified | Not Found |

| MOLM-13 | Acute Myeloid Leukemia | 4.5 | LDH Assay | [3] |

| OCI-AML3 | Acute Myeloid Leukemia | 6.1 | LDH Assay | [3] |

| HL-60 | Acute Myeloid Leukemia | 16.9 | LDH Assay | [3] |

| KU812F | Acute Myeloid Leukemia | 9.1 | LDH Assay | [3] |

| K562 | Acute Myeloid Leukemia | 10.4 | LDH Assay | [3] |

| ARH-77 | Multiple Myeloma | ~20 | Proliferation Assay | [6] |

| IM-9 | Multiple Myeloma | ~20 | Proliferation Assay | [6] |

| RPMI 8226 | Multiple Myeloma | ~30 | Proliferation Assay | [6] |

| MM.1S | Multiple Myeloma | ~30 | Proliferation Assay | [6] |

| U266 | Multiple Myeloma | ~40 | Proliferation Assay | [6] |

| KMS-11 | Multiple Myeloma | ~40 | Proliferation Assay | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer (Cell Line) | Delivery (Study Duration) | Max % Inhibition of Tumour Growth | Reference |

| Prostate (LNCaP) | 100 mg/kg IT single dose when tumour volume > 100 mm3 (52 days) | 530 | [3] |

| Breast (SKBR3) | 20 mg/kg IT on weeks 1 and 2 (50 days) | Not Specified | [3] |

| Ovarian (SKOV3) | 10 mg/kg IP twice weekly (42 days) | Not Specified | [3] |

| Non-Small Cell Lung (A549) | 100 mg/kg initial dose, then 10 mg/kg IP twice weekly (18 days) | Significant retardation | [7] |

| Melanoma (B16F10) | 10 mg/kg IV twice weekly | Smaller tumors | [7] |

| Mesothelioma | Not Specified | Not Specified | [3] |

| Meningioma | Not Specified | Not Specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of HOX/PBX Interaction

This protocol is designed to verify that this compound can disrupt the physical interaction between HOX and PBX proteins within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., A549, PC3)

-

This compound peptide and a control peptide (CXR9 - with a scrambled hexapeptide sequence)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against PBX (for immunoprecipitation)

-

Antibody against a specific HOX protein known to be expressed in the cell line (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or CXR9 (e.g., 60 µM) for a specified time (e.g., 4 hours). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysates with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-PBX antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the specific HOX protein.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Expected Outcome: In the control and CXR9-treated samples, a band corresponding to the HOX protein should be detected, indicating its co-immunoprecipitation with PBX. In the this compound-treated sample, this band should be significantly reduced or absent, demonstrating the disruption of the HOX/PBX interaction.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound peptide and a control peptide (CXR9)

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (containing CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or CXR9 for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

-

For suspension cells, directly collect the cells.

-

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

FITC-positive, PI-negative cells are in early apoptosis.

-

FITC-positive, PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative, PI-negative cells are viable.

-

Expected Outcome: Treatment with this compound should show a dose-dependent increase in the percentage of Annexin V-positive cells compared to the untreated and CXR9-treated controls.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.

Materials:

-

Cancer cell line of interest

-

This compound peptide and a control peptide (CXR9)

-

LDH assay kit (containing substrate, cofactor, and diaphorase)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Cell Treatment: Treat the cells with a serial dilution of this compound or CXR9 for a specified time (e.g., 24-48 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction:

-

In a separate 96-well plate, mix the supernatant with the LDH reaction mixture provided in the kit.

-

Incubate at room temperature for the time specified in the kit's protocol, protected from light.

-

-

Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Expected Outcome: this compound should induce a dose-dependent increase in LDH release, indicating increased cytotoxicity. This data can be used to determine the IC50 value of this compound for the specific cell line.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

Signaling Pathway of this compound Action

Caption: this compound disrupts the HOX/PBX dimer, leading to the upregulation of cFos, DUSP1, and ATF3, which collectively promote apoptosis and inhibit proliferation.

Experimental Workflow for Screening HOX/PBX Inhibitors

Caption: A typical workflow for the discovery and validation of novel HOX/PBX interaction inhibitors, from initial high-throughput screening to in vivo efficacy studies.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for a wide array of cancers that are dependent on the oncogenic activity of HOX/PBX transcription factor complexes. Its ability to circumvent the functional redundancy of individual HOX proteins by targeting a common interaction interface makes it a particularly attractive candidate for further development. The data presented in this guide highlight the potent and selective anti-cancer activity of this compound, both in vitro and in vivo.

Future research will likely focus on several key areas. The development of small molecule inhibitors that mimic the action of this compound is a high priority, as these would offer advantages in terms of oral bioavailability and manufacturing costs. Further elucidation of the downstream signaling pathways affected by HOX/PBX disruption will undoubtedly reveal additional therapeutic targets and biomarkers of response. A deeper understanding of the mechanisms that govern sensitivity and resistance to this compound will be crucial for its successful clinical translation. Finally, ongoing and future clinical trials will be essential to fully evaluate the safety and efficacy of this compound and its derivatives in cancer patients, potentially heralding a new era of targeted therapy against transcription factor-driven malignancies. A variant of this compound was anticipated to enter clinical trials for intratumoral injection in 2018.[3]

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. A Subset of HOX Genes Negatively Correlates with HOX/PBX Inhibitor Target Gene Expression and Is Associated with Apoptosis, DNA Repair, and Metabolism in Prostate Cancer [mdpi.com]

- 6. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Signaling Switches HOX-PBX Complexes from Repressors to Activators of Transcription Mediated by Histone Deacetylases and Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ‘Building a perfect body’: control of vertebrate organogenesis by PBX-dependent regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mandate of HOX Genes: Orchestrating Development and Driving Oncogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Homeobox (HOX) gene family, master regulators of embryonic development, are increasingly implicated in the initiation and progression of human cancers. These highly conserved transcription factors play a pivotal role in defining cellular identity and orchestrating tissue morphogenesis during embryogenesis. However, the aberrant re-expression or dysregulation of HOX genes in adult tissues can reactivate dormant developmental pathways, leading to malignant transformation and contributing to the hallmarks of cancer. This technical guide provides a comprehensive overview of the multifaceted role of HOX genes in cancer development, detailing their dysregulation across various malignancies, their impact on critical signaling pathways, and the experimental methodologies employed to elucidate their function.

Dysregulation of HOX Gene Expression in Cancer

The expression of HOX genes is tightly controlled in healthy adult tissues. In cancer, this delicate balance is disrupted, leading to either overexpression or silencing of specific HOX genes, which can function as either oncogenes or tumor suppressors depending on the cellular context.[1][2] This dysregulation is a common feature across a wide spectrum of solid tumors and hematological malignancies.[3]

Quantitative Analysis of HOX Gene Expression

Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has provided a quantitative landscape of HOX gene dysregulation. The following tables summarize the differential expression of key HOX genes in several cancer types.

Table 1: Upregulation of HOX Genes in Various Cancers

| Gene | Cancer Type | Fold Change (Tumor vs. Normal) | Percentage of Tumors with Upregulation | Reference |

| HOXA9 | Acute Myeloid Leukemia (AML) | High | Frequently overexpressed | [4] |

| Lung Squamous Cell Carcinoma (LUSC) | ~3.7 | Not specified | [5] | |

| HOXB7 | Breast Cancer | Not specified | 41-42% | [6] |

| Gastric Cancer (STAD) | ~6.2 | Not specified | [5] | |

| HOXB9 | Breast Cancer | 4 to 2,048-fold | 41-42% | [6] |

| Esophageal Carcinoma (ESCA) | ~4.6 | Not specified | [5] | |

| HOXB13 | Prostate Adenocarcinoma (PRAD) | ~6.8 | Not specified | [5] |

| HOXC6 | Gastric Cancer (STAD) | ~5.9 | Not specified | [5] |

| HOXC8 | Lung Squamous Cell Carcinoma (LUSC) | ~4.6 | Not specified | [5] |

| HOXC10 | Glioblastoma (GBM) | ~7.5 | Not specified | [5] |

| HOXD9 | Stomach Adenocarcinoma (STAD) | ~3.0 | Not specified | [5] |

| HOXD11 | Esophageal Carcinoma (ESCA) | ~5.2 | Not specified | [5] |

Table 2: Downregulation of HOX Genes in Various Cancers

| Gene | Cancer Type | Fold Change (Tumor vs. Normal) | Percentage of Tumors with Downregulation | Reference |

| HOXA5 | Breast Cancer | Not specified | Frequently downregulated | [4] |

| HOXA9 | Breast Cancer | Not specified | Frequently downregulated | [7] |

| HOXD10 | Colon Adenocarcinoma (COAD) | Not specified | Not specified | [5] |

Genetic Alterations of HOX Genes

While dysregulation of expression is the most common alteration, mutations in HOX genes have also been identified as cancer susceptibility factors. The most well-characterized of these is the G84E germline mutation in HOXB13.

Table 3: Frequency of the HOXB13 G84E Mutation in Various Cancers

| Cancer Type | Carrier Frequency in Cases | Carrier Frequency in Controls | Odds Ratio (OR) | Reference |

| Prostate Cancer | 1.4% | 0.1-0.4% | ~20 | [1] |

| Male Breast Cancer | Increased risk suggested | Not specified | Not specified | [7] |

| Leukemia | Increased risk suggested | Not specified | Not specified | [7] |

| Bladder Cancer | Increased risk suggested | Not specified | Not specified | [7] |

| Kidney Cancer | Increased risk suggested | Not specified | Not specified | [7] |

| Rectosigmoid Cancer | 0.77% | 0.34% | 2.25 | [1] |

| Non-melanoma Skin Cancer (Basal Cell Carcinoma) | 0.47% | 0.34% | 1.40 | [1] |

The Role of HOX Genes in Cancer-Associated Signaling Pathways

HOX proteins exert their oncogenic or tumor-suppressive functions by modulating the activity of key signaling pathways that control cell proliferation, survival, differentiation, and migration.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Several HOX proteins have been shown to interact with and modulate the activity of SMAD proteins, the key downstream effectors of the TGF-β pathway. For example, HOXA13 and HOXD13 can interact with the MH2 domain of receptor-regulated SMADs (R-SMADs), thereby influencing their transcriptional activity.[8] This interaction can either enhance or repress the expression of TGF-β target genes, depending on the specific HOX protein and cellular context.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. HOX genes can regulate this pathway at multiple levels. For instance, some HOX proteins can directly bind to the promoter of β-catenin (CTNNB1) and activate its transcription.[2] Others can influence the expression of Wnt ligands or Frizzled receptors. The net effect is a modulation of the levels of nuclear β-catenin, which then complexes with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and survival.

References

- 1. bosterbio.com [bosterbio.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Comprehensive Analysis of HOX Family Members as Novel Diagnostic and Prognostic Markers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homeobox Genes in Cancers: From Carcinogenesis to Recent Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the HOX Proteins in Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The HXR9 Peptide: A Technical Guide to a Novel Anti-Cancer Therapeutic

An In-depth Overview of the Discovery, Mechanism of Action, and Preclinical Development of a Promising HOX/PBX Inhibitor

Introduction

The aberrant expression of Homeobox (HOX) genes, a family of transcription factors crucial during embryonic development, is a well-established driver of oncogenesis in a wide range of solid and hematological malignancies.[1][2] These proteins, however, have proven to be challenging therapeutic targets due to functional redundancy and the difficulty in developing specific small molecule inhibitors.[1][3] A promising alternative strategy has emerged in targeting the interaction between HOX proteins and their essential cofactor, the Pre-B-cell leukemia homeobox (PBX) protein.[3][4] This interaction, critical for the transcriptional activity of many HOX proteins, is mediated by a conserved hexapeptide motif.[5] The HXR9 peptide was rationally designed as a competitive antagonist of this interaction, representing a novel approach to cancer therapy.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of the this compound peptide for researchers, scientists, and drug development professionals.

Discovery and Design of this compound

The this compound peptide is a synthetic, cell-permeable peptide designed to competitively inhibit the dimerization of HOX proteins (specifically paralogues 1-9) with their PBX cofactor.[6][7] Its design is based on the conserved hexapeptide sequence within HOX proteins that is responsible for binding to a hydrophobic pocket on the PBX protein.[3][5] To facilitate cellular uptake, the this compound peptide sequence incorporates a poly-arginine tail (R9), a well-known cell-penetrating peptide motif.[1] The core design of this compound, therefore, combines a specific competitive binding motif with a cellular delivery vehicle.[1] A control peptide, often referred to as CXR9, which contains a single amino acid substitution in the hexapeptide sequence, is typically used in experiments to demonstrate the specificity of this compound's biological effects.[8]

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the formation of the HOX/PBX heterodimer.[3] This disruption prevents the complex from binding to DNA and regulating the transcription of downstream target genes. The inhibition of HOX/PBX activity by this compound leads to a cascade of events culminating in cancer cell death through multiple mechanisms, including apoptosis and necroptosis.[3][9]

A key downstream effector of this compound is the upregulation of the transcription factor c-Fos. The HOX/PBX dimer normally represses the transcription of several genes, including cFos, ATF3, and DUSP1.[1] Upon this compound-mediated inhibition of the HOX/PBX complex, the transcription of these genes is derepressed.[1] Increased c-Fos protein can then dimerize with Jun to activate the transcription of Fas Ligand (FasL).[1] FasL, in turn, binds to its receptor (FasR) on the cell surface, triggering the extrinsic apoptotic pathway.[1] This signaling cascade is a primary mechanism of this compound-induced cell death in many solid tumors.[3]

In certain cancer types, particularly acute myeloid leukemia (AML), this compound has been shown to induce a form of programmed necrosis known as necroptosis.[9][10] This alternative cell death pathway is significant as it can bypass apoptosis-resistance mechanisms that are often active in cancer cells.[10]

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the HOX/PBX dimer, leading to the derepression of target genes like cFos, which in turn activates the extrinsic apoptosis pathway. It also shows the induction of necroptosis in specific cancer types like AML.

Quantitative Data

The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the peptide's potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KG1 | Acute Myeloid Leukemia | 4.5 | [11] |

| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | [11] |

| HL-60 | Acute Myeloid Leukemia | 16.9 | [11] |

| KU812F | Acute Myeloid Leukemia | 9.1 | [11] |

| K562 | Acute Myeloid Leukemia | 10.4 | [11] |

| B16 | Melanoma | 20 | [12] |

| T5 | Oral Squamous Cell Carcinoma | 48 | [5] |

| B56 | Oral Squamous Cell Carcinoma | 151 | [5] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.

Preclinical in vivo studies have demonstrated significant tumor growth inhibition with this compound treatment in various xenograft models.

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Maximum Tumor Growth Inhibition | Reference |

| Melanoma | B16 | C57black/6 mice | 10 mg/kg; i.v. via the tail vein; twice weekly | Significant growth retardation | [12] |

| Non-Small Cell Lung Cancer | A549 | Nude mice | Initial dose of 100 mg/kg, then 10 mg/kg twice weekly; Intraperitoneal | Tumors were considerably smaller | [12] |

| Acute Myeloid Leukemia | K562 | Nude mice | Not specified | Significantly reduced tumor growth | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models.

Experimental Protocols

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[13][14][15]

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

-

Lyophilizer

Protocol:

-

Swell the Rink amide resin in DMF.

-

Perform sequential coupling of Fmoc-protected amino acids according to the this compound sequence, using an excess of amino acid, coupling reagents, and DIPEA in DMF for each coupling step.

-

After each coupling, wash the resin extensively with DMF.

-

Remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Wash the resin with DMF and proceed to the next coupling cycle.

-

After the final amino acid is coupled, wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-4 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Purify the crude peptide by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[16][18]

-

Collect fractions containing the pure peptide, pool, and lyophilize to obtain the final product.

Figure 2: this compound Synthesis Workflow. This diagram outlines the key steps in the solid-phase synthesis and purification of the this compound peptide.

In Vitro Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and CXR9 peptides

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after treatment.

-

Treat cells with varying concentrations of this compound or CXR9 (as a negative control) for the desired time period (e.g., 2-24 hours). Include an untreated control.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for c-Fos and Cleaved PARP

This protocol details the detection of c-Fos upregulation and PARP cleavage as markers of this compound-induced apoptosis.

Materials:

-

Cancer cells treated with this compound/CXR9

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Fos, anti-PARP (full-length and cleaved), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse this compound/CXR9-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[9][19][20]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

Protocol:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per injection).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing regimen (e.g., intraperitoneal or intravenous injection).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Figure 3: Xenograft Model Workflow. This flowchart outlines the major steps involved in conducting an in vivo xenograft study to assess the anti-tumor efficacy of this compound.

Pharmacokinetics and Clinical Development

The pharmacokinetic properties of cell-penetrating peptides like this compound are characterized by rapid distribution to well-perfused organs and fast clearance from the blood.[2][3][11][21] Studies on various cell-penetrating peptides have shown high uptake in the liver and kidneys.[3][11] The in vivo half-life of such peptides can be short, often necessitating frequent administration or the development of more stable formulations.[2] Specific pharmacokinetic data for this compound is not extensively published, and further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The this compound peptide represents a novel and promising strategy for cancer therapy by targeting the well-validated but challenging HOX/PBX protein-protein interaction. Its rational design, demonstrated preclinical efficacy across a range of cancer types, and its unique mechanism of inducing both apoptosis and necroptosis underscore its therapeutic potential. Further research into its pharmacokinetic properties and the progression of its clinical development will be crucial in realizing the full potential of this compound as a next-generation anti-cancer agent. This technical guide provides a solid foundation for researchers and drug developers interested in exploring and advancing this exciting therapeutic modality.

References

- 1. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. kumc.edu [kumc.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. hplc.eu [hplc.eu]

- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tumor xenograft models | TCDM - Turku Center for Disease Modeling [tcdm.fi]

- 20. DSpace [diposit.ub.edu]

- 21. researchgate.net [researchgate.net]

- 22. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]

HXR9: A Novel Peptide Antagonist of the HOX/PBX Transcription Factor Dimer in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The homeobox (HOX) genes, a family of transcription factors crucial for embryonic development, are frequently dysregulated in a wide range of cancers, where they predominantly play a pro-oncogenic role. Their therapeutic targeting, however, is complicated by functional redundancy and the sheer number of family members. A promising strategy has emerged that focuses on disrupting the interaction between HOX proteins and their obligate cofactor, Pre-B-cell leukemia homeobox (PBX). HXR9 is a cell-permeable peptide designed to competitively inhibit this HOX/PBX dimerization, leading to the reactivation of apoptotic pathways and the suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on transcription factor regulation, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

HOX transcription factors are key regulators of cellular differentiation and identity during embryogenesis.[1][2] In adult tissues, their expression is tightly controlled, and their re-expression in cancer is associated with aggressive phenotypes and poor prognosis.[3] The 39 human HOX genes are organized into four clusters (A-D) and their protein products often exhibit functional redundancy, making the targeting of individual HOX proteins challenging.[3]

A pivotal aspect of HOX protein function is their interaction with the PBX family of transcription factors.[1][3] This dimerization, mediated by a conserved hexapeptide motif in the HOX protein, enhances DNA binding affinity and specificity, thereby regulating the transcription of a multitude of downstream target genes.[2][4] The this compound peptide was developed as a competitive antagonist that mimics this hexapeptide motif, thereby disrupting the HOX/PBX interaction and abrogating their transcriptional activity.[4][5] This guide delves into the molecular mechanisms underpinning this compound's therapeutic potential.

Mechanism of Action: Disrupting the HOX/PBX Dimer

This compound is a cell-permeable peptide that acts as a competitive antagonist of the HOX/PBX protein-protein interaction.[5][6] It achieves this by mimicking the hexapeptide loop of HOX proteins that is responsible for binding to a specific pocket on the PBX protein.[2][4] By occupying this pocket, this compound prevents the dimerization of HOX and PBX proteins.[3][4]

The functional consequence of this disruption is the inhibition of the transcriptional regulatory activity of the HOX/PBX complex. In the absence of this compound, the HOX/PBX dimer typically binds to consensus sequences in the promoter regions of target genes, often leading to their repression.[2][4] By preventing this binding, this compound effectively lifts this repression, leading to the upregulation of several key genes involved in apoptosis and cell cycle control.[4]

Figure 1: this compound Mechanism of Action.

Impact on Transcription Factor Regulation and Downstream Signaling

The primary impact of this compound is the alteration of the transcriptional landscape within cancer cells. By inhibiting the repressive function of the HOX/PBX dimer, this compound leads to the significant upregulation of several key immediate early genes and tumor suppressors.

Upregulation of cFos

A consistent and rapid cellular response to this compound treatment is the dramatic increase in the expression of the transcription factor cFos.[4][5] The HOX/PBX dimer directly represses cFos expression by binding to its promoter.[4] this compound-mediated inhibition of this interaction relieves this repression, leading to a surge in cFos transcription.[2][4] Elevated levels of cFos protein can then dimerize with Jun family proteins to form the AP-1 transcription factor complex.[4] AP-1, in turn, can activate the transcription of the Fas ligand (FasL).[2][4]

Activation of the Extrinsic Apoptotic Pathway

The upregulation of FasL is a critical step in this compound-induced apoptosis. Secreted FasL binds to its receptor, FasR, on the surface of cancer cells, initiating the extrinsic apoptotic pathway.[2][4] This signaling cascade ultimately leads to the activation of caspases and programmed cell death.

Upregulation of ATF3 and DUSP1

This compound treatment also enhances the transcription of Activating Transcription Factor 3 (ATF3) and Dual Specificity Phosphatase 1 (DUSP1).[4] ATF3 has been shown to stabilize the tumor suppressor p53, which can promote mitochondria-mediated intrinsic apoptosis and block cell proliferation.[4] DUSP1 is a phosphatase that dephosphorylates and inactivates MEK and ERK, key components of the pro-proliferative Ras-MAPK signaling pathway.[4]

Figure 2: this compound Downstream Signaling Pathways.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16F10 | Melanoma | 20 | [6] |

| GS5-22 | Glioma | ~5-20 | [7] |

| TS603 | Glioma | ~5-20 | [7] |

| PC3 | Prostate Cancer | Not Specified | [5] |

| DU145 | Prostate Cancer | Not Specified | [5] |

| LNCaP | Prostate Cancer | Not Specified | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | This compound Dose and Schedule | Outcome | Reference |

| Melanoma | Murine Orthotopic (B16F10) | 10 mg/kg, i.v., twice weekly | Significant retardation of tumor growth | [6] |

| Non-Small Cell Lung Cancer | Mouse Xenograft (A549) | 100 mg/kg initial dose, then 10 mg/kg, i.p., twice weekly for 18 days | Significant reduction in tumor size | [6] |

| Breast Cancer | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |

| Ovarian Cancer | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |

| Prostate Cancer | Mouse Xenograft (LNCaP) | Not Specified | Blocked tumor growth | [5] |

| Mesothelioma | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |

| Meningioma | Mouse Xenograft | Not Specified | Inhibition of tumor growth | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used to investigate the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Cancer cell lines (e.g., B16F10 melanoma, PC3 prostate cancer) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: The this compound peptide is synthesized and purified to >95% purity. A stock solution is prepared by dissolving the peptide in sterile, nuclease-free water or a suitable buffer.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 µM, 20 µM, 60 µM) or a vehicle control. Cells are then incubated for specified time periods (e.g., 2, 4, 24, 48 hours) depending on the assay.

Apoptosis Assays

-

Caspase Activity Assay: To quantify apoptosis, caspase activation is measured using fluorogenic substrates.

-

After this compound treatment, cells are lysed.

-

The cell lysate is incubated with specific fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9).

-

The fluorescence of the cleaved substrate is measured using a fluorometer, with the intensity being proportional to the caspase activity.

-

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cells are harvested after this compound treatment and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression levels of target genes (e.g., cFos, ATF3, DUSP1) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice, NSG mice) are used to establish tumor xenografts.

-

Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via various routes (e.g., intravenous, intraperitoneal) at specified doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, gene expression).

Figure 3: General Experimental Workflow.

Biomarkers for this compound Sensitivity

Identifying predictive biomarkers is crucial for the clinical development of targeted therapies. Studies have suggested that the expression levels of certain HOX genes may correlate with sensitivity to this compound. In breast cancer cell lines, sensitivity to this compound was strongly associated with the combined expression of HOXB1 through HOXB9.[4][8] Similarly, in primary AML patient samples, high expression of HOXA genes and PBX3 was linked to greater sensitivity to this compound.[2] These findings suggest that a "HOX signature" could potentially be used to select patients most likely to benefit from this compound therapy.

Future Directions and Clinical Perspective

The preclinical data for this compound are promising, demonstrating its ability to induce apoptosis and inhibit tumor growth across a range of cancer types. The development of this compound and its derivatives is ongoing, with the aim of advancing these agents into clinical trials.[1][3] Future research will likely focus on optimizing the pharmacokinetic properties of this compound, identifying robust predictive biomarkers, and exploring combination therapies with other anti-cancer agents. The unique mechanism of action of this compound, targeting a previously "undruggable" class of transcription factors, represents a novel and exciting avenue in cancer therapy.[9]

References

- 1. Targeting the HOX/PBX interaction in tumour cells using a peptide, this compound - Prostate Project [prostate-project.org.uk]

- 2. oncotarget.com [oncotarget.com]

- 3. onclive.com [onclive.com]

- 4. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting HOX transcription factors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. openworks.mdanderson.org [openworks.mdanderson.org]

- 8. Targeting the HOX/PBX dimer in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Investigating the Cell-Permeable Properties of HXR9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HXR9 is a rationally designed, 18-amino acid, cell-permeable peptide that acts as a competitive antagonist of the highly conserved interaction between Homeobox (HOX) transcription factors and their Pre-B-cell leukemia homeobox (PBX) cofactors. The dysregulation of HOX/PBX signaling is implicated in the pathogenesis of numerous cancers, making this interaction a compelling therapeutic target. The efficacy of this compound is fundamentally dependent on its ability to traverse the cell membrane and engage its intracellular target. This technical guide provides a comprehensive overview of the cell-permeable properties of this compound, detailing its mechanism of action, experimental protocols to assess its cellular uptake and target engagement, and available quantitative data. This document is intended to serve as a core resource for researchers investigating this compound and developing similar cell-penetrating peptide-based therapeutics.

Introduction to this compound and its Mechanism of Action

The HOX gene family comprises 39 transcription factors that play a pivotal role in embryonic development and are frequently dysregulated in cancer, where they contribute to cell proliferation, survival, and differentiation arrest.[1] Many of these oncogenic functions are mediated through the formation of heterodimeric complexes with PBX cofactors, which enhance their DNA binding affinity and specificity.[1]

This compound is a synthetic peptide designed to disrupt this critical HOX/PBX interaction. Its design incorporates two key features:

-

A Hexapeptide Mimic: this compound contains a sequence that mimics the conserved hexapeptide motif found in HOX proteins, which is essential for binding to a hydrophobic pocket on the PBX protein.[1] By competitively binding to this pocket, this compound prevents the formation of the functional HOX/PBX dimer.

-

A Cell-Penetrating Moiety: To facilitate entry into the cell, this compound is fused to a poly-arginine tail consisting of nine arginine residues. This cationic sequence promotes cellular uptake, a crucial property for targeting intracellular protein-protein interactions.[2]

The disruption of the HOX/PBX dimer by this compound leads to the de-repression of downstream target genes, including cFos, ATF3, and DUSP1.[1] The subsequent signaling cascade ultimately induces programmed cell death, primarily through apoptosis or necroptosis, in a variety of cancer cell types.[3][4]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability. This data provides a benchmark for its potency in different cellular contexts.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KYSE70 | Esophageal Squamous Cell Carcinoma | 68.6 | [5] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 66.76 | [5] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 78.19 | [5] |

| B16 Melanoma | Melanoma | 20 | [1] |

| MONOMAC-6 | Acute Myeloid Leukemia | ~10 | [6] |

| KG1 | Acute Myeloid Leukemia | 4.5 | [3] |

| HEL 92.1.7 | Acute Myeloid Leukemia | 6.1 | [3] |

| HL-60 | Acute Myeloid Leukemia | 16.9 | [3] |

| KU812F | Acute Myeloid Leukemia | 9.1 | [3] |

| K562 | Acute Myeloid Leukemia | 10.4 | [3] |

Note: The IC50 values can vary depending on the assay conditions and cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cell-permeable properties of this compound.

Assessment of this compound Cellular Uptake

A critical first step in evaluating this compound's function is to confirm and quantify its entry into target cells. This can be achieved using several methods, including flow cytometry and mass spectrometry.

This protocol describes the use of flow cytometry to quantify the cellular uptake of a fluorescently labeled this compound peptide.

Materials:

-

Fluorescently labeled this compound (e.g., with fluorescein isothiocyanate - FITC)

-

Unlabeled this compound (for competition control)

-

Control peptide (CXR9 - a variant with a disrupted hexapeptide sequence)[7]

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Preparation: Seed the target cells in a 6-well plate and culture until they reach approximately 80% confluency.

-

Peptide Treatment:

-

Prepare solutions of fluorescently labeled this compound, unlabeled this compound, and the control peptide CXR9 in complete culture medium at desired concentrations.

-

A typical concentration range for this compound is 10-60 µM.

-

For the competition control, pre-incubate cells with a 10-fold excess of unlabeled this compound for 30 minutes before adding the fluorescently labeled this compound.

-

Incubate the cells with the peptides for a defined period (e.g., 2-4 hours) at 37°C.

-

-

Cell Harvesting and Staining:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS containing a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Excite the fluorophore with the appropriate laser and detect the emission at the corresponding wavelength.

-

Gate on the live cell population based on forward and side scatter properties and the viability dye exclusion.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

-

This method allows for the direct measurement of unlabeled this compound inside the cells, providing a highly sensitive and specific quantification.

Materials:

-

This compound peptide

-

Target cancer cell line

-

Complete cell culture medium

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein precipitation solution (e.g., ice-cold acetonitrile)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound at the desired concentration and for the specified duration.

-

Wash the cells thoroughly with ice-cold PBS to remove any non-internalized peptide.

-

Harvest the cells and count them to normalize the results.

-

-

Cell Lysis and Protein Precipitation:

-

Lyse the cell pellet using an appropriate lysis buffer.

-

Add ice-cold acetonitrile to the cell lysate to precipitate proteins and release the intracellular this compound.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing this compound.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method.

-

Develop a standard curve using known concentrations of this compound to accurately quantify the intracellular concentration.

-

The results can be expressed as the amount of this compound per cell or per milligram of total cell protein.

-

Visualization of this compound Intracellular Localization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular distribution of a fluorescently labeled this compound, providing insights into its trafficking and potential sites of action.[3][8]

Materials:

-

Fluorescently labeled this compound

-

Target cancer cell line

-

Glass-bottom culture dishes or coverslips

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (for fixing)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Treat the cells with fluorescently labeled this compound as described in the flow cytometry protocol.

-

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (optional, depending on the desired organelle visualization).

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and DAPI.

-

Acquire z-stack images to reconstruct the three-dimensional distribution of this compound within the cells.

-

Co-Immunoprecipitation to Demonstrate Disruption of HOX/PBX Interaction

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate that this compound effectively disrupts the interaction between HOX and PBX proteins within the cell.

Materials:

-

This compound peptide and control peptide (CXR9)

-

Target cancer cell line expressing the HOX and PBX proteins of interest

-

Cell lysis buffer for Co-IP (non-denaturing)

-

Monoclonal anti-PBX antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against the specific HOX protein of interest and PBX

-

Secondary antibodies conjugated to HRP

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or the control peptide CXR9 (e.g., 60 µM for 2-4 hours).[5]

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with a monoclonal anti-PBX antibody to form an antibody-PBX-HOX complex.

-

Add Protein A/G beads to the lysate to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the specific HOX protein and PBX to detect their presence in the immunoprecipitated complex.

-

A reduced amount of the co-immunoprecipitated HOX protein in the this compound-treated sample compared to the control indicates the disruption of the HOX/PBX interaction.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

This compound Mechanism of Action and Downstream Signaling

Caption: Mechanism of this compound action and its downstream signaling cascade.

Experimental Workflow for Investigating this compound's Cell Permeability

Caption: A typical experimental workflow for investigating this compound's cell permeability.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on HOX/PBX signaling. Its efficacy is intrinsically linked to its cell-permeable nature, which allows it to reach its intracellular target and disrupt a key protein-protein interaction. The experimental protocols and data presented in this guide provide a foundational framework for researchers to investigate the properties of this compound and to develop novel cell-penetrating peptides for therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of this compound's cellular uptake and to determine its binding affinity for PBX, which will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting HOX/PBX dimers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HOX/PBX dimer formation leads to necroptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of HOX activity leads to cell death that can be enhanced by the interference of iron uptake in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]

HXR9's Dichotomous Role in Cell Fate: A Technical Guide to its Effects on Apoptosis and Necroptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract